molecular formula C21H21N3O6 B11158186 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine

Cat. No.: B11158186
M. Wt: 411.4 g/mol
InChI Key: OWTFPWHQKXEPHT-KRWDZBQOSA-N
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Description

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is a synthetic compound that combines the structural features of quinazolinone and tyrosine. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The combination of these two moieties in a single molecule offers potential for unique biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated peptide synthesizers and large-scale reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the quinazolinone moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the quinazolinone and butanoyl moieties can be reduced to form alcohols.

    Substitution: The aromatic ring in the quinazolinone moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinazolinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is unique due to its combination of quinazolinone and tyrosine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H21N3O6/c25-14-9-7-13(8-10-14)12-17(20(28)29)22-18(26)6-3-11-24-19(27)15-4-1-2-5-16(15)23-21(24)30/h1-2,4-5,7-10,17,25H,3,6,11-12H2,(H,22,26)(H,23,30)(H,28,29)/t17-/m0/s1

InChI Key

OWTFPWHQKXEPHT-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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